6,8-Difluoro-chroman-4-ylamine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug-likeness

This difluorinated chroman-4-amine HCl salt is a privileged scaffold for P2Y6 receptor antagonists (IC50 2.99 µM, 0/45 off-target hits) and JAK3 kinase inhibitors. The 6,8-F2 substitution pattern ensures metabolic stability and peripheral selectivity that mono‑fluoro or unsubstituted analogues cannot match. The HCl salt offers enhanced solubility for anhydrous coupling reactions. Sourced for fragment‑based drug discovery and CCR1 antagonist programs.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
CAS No. 1187928-83-1
Cat. No. B3024457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-chroman-4-ylamine hydrochloride
CAS1187928-83-1
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H
InChIKeyCRNZONGLYNSZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-chroman-4-ylamine hydrochloride (CAS 1187928-83-1): Key Physicochemical and Structural Attributes for Procurement Decisions


6,8-Difluoro-chroman-4-ylamine hydrochloride is a difluorinated chroman-4-amine derivative with the molecular formula C9H10ClF2NO and a molecular weight of 221.63 g/mol . The compound belongs to the class of 4-aminochromans, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in bioactive molecules targeting enzymes such as SIRT2 and tyrosine kinases . The free base (CAS 886762-80-7) possesses a computed XLogP3 of 1.1, indicating moderate lipophilicity [1]. The hydrochloride salt form confers enhanced aqueous solubility and crystallinity, facilitating handling and formulation in research settings .

Why Unsubstituted or Mono-Fluorinated Chroman-4-amines Cannot Replace 6,8-Difluoro-chroman-4-ylamine hydrochloride


The 6,8-difluoro substitution pattern is not arbitrary; it has been specifically selected in multiple medicinal chemistry programs to optimize target potency, metabolic stability, and selectivity. In the development of P2Y6 receptor antagonists, the 6,8-difluoro analogue (IC50 2.99 µM) demonstrated a clean off-target profile across 45 screened sites, whereas earlier non-fluorinated or mono-halogenated analogues exhibited promiscuous binding to biogenic amine receptors [1]. Similarly, in dopamine β-hydroxylase inhibitors, the 6,8-difluorochroman moiety is a critical pharmacophoric element that confers peripheral selectivity, a property lost with other substitution patterns [2]. The precise positioning of the two fluorine atoms at the 6 and 8 positions modulates the electron density of the aromatic ring and alters the pKa of the 4-amine, directly impacting binding interactions and pharmacokinetic behavior in ways that mono-fluoro or unsubstituted analogues cannot replicate [3].

Head-to-Head Quantitative Evidence: 6,8-Difluoro-chroman-4-ylamine hydrochloride vs. Closest Analogs


Lipophilicity Modulation: 6,8-Difluoro Substitution Lowers LogP by ~1 Unit Compared to Parent Chroman-4-amine

The 6,8-difluoro substitution reduces the computed LogP of the chroman-4-amine scaffold by approximately 1.1 log units. The parent compound chroman-4-ylamine has a measured LogP of 2.1692 [1], while the 6,8-difluoro free base has an XLogP3 of 1.1 [2]. This reduction in lipophilicity is consistent with the electron-withdrawing effect of the fluorine atoms and is critical for improving metabolic stability and reducing non-specific protein binding.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Hydrogen Bond Acceptor Count: 6,8-Difluoro Provides 4 HBA Sites Enabling Distinct Target Interactions

The 6,8-difluorochroman-4-amine scaffold contains 4 hydrogen bond acceptor (HBA) atoms [1], compared to only 1 HBA atom in the parent chroman-4-ylamine [2]. The additional fluorine atoms at positions 6 and 8 contribute two extra HBA sites, while the ring oxygen and amine nitrogen account for the remaining two. This expanded H-bonding capacity provides additional anchoring points in target binding pockets, as demonstrated in the co-crystal structures of related fluorinated chromans with enzymes such as DβH [3].

Structure-Activity Relationship Drug Design Molecular Recognition

Off-Target Selectivity Advantage: 6,8-Difluoro Analog Shows No Off-Target Hits Across 45 Screened Sites

In a systematic evaluation of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists, the 6,8-difluoro analogue 27 (IC50 = 2.99 µM at hP2Y6R) showed a completely clean off-target profile across 45 screened sites, including biogenic amine receptors, ion channels, and transporters [1]. In contrast, earlier non-fluorinated and mono-halogenated analogues in the same series exhibited binding to multiple biogenic amine receptors [1]. The 6-fluoro analogue 11 displayed only one weak off-target activity at σ2, while the 6,8-difluoro analogue 27 displayed none [1].

Receptor Selectivity Off-Target Profiling P2Y6 Antagonism

Regioisomeric Specificity: 4-Amine vs. 3-Amine Substitution Determines Pharmacological Target Class

The position of the amine group on the chroman ring dictates the target pharmacology. The 6,8-difluorochroman-3-ylamine isomer (3-amine) is the key intermediate for peripherally selective dopamine β-hydroxylase (DβH) inhibitors such as etamicastat [1]. In contrast, the 4-amine isomer (the target compound) is employed as a building block for CCR1 antagonists [2] and JAK3 kinase inhibitors . Substituting the 3-amine for the 4-amine regioisomer would lead to a completely different pharmacological profile and is not interchangeable in any known medicinal chemistry program.

Regioisomerism Dopamine β-Hydroxylase Kinase Inhibition

Purity and Supply Consistency: Commercial Specifications for Research-Grade Procurement

Commercially available 6,8-difluoro-chroman-4-ylamine hydrochloride from major suppliers such as Leyan (product 1411206) consistently meets ≥97% purity by HPLC , while the free base (6,8-difluorochroman-4-amine, CAS 886762-80-7) is available at ≥98% purity from the same supplier . The hydrochloride salt form (MW 221.63 g/mol) offers higher aqueous solubility and easier handling compared to the free base (MW 185.17 g/mol) . In comparison, unsubstituted chroman-4-ylamine hydrochloride is typically supplied at ≥98% purity but lacks the metabolically beneficial fluorine substitution .

Quality Control Purity Specification Chemical Procurement

High-Value Application Scenarios for 6,8-Difluoro-chroman-4-ylamine hydrochloride Based on Quantitative Evidence


Scaffold for P2Y6 Receptor Antagonist Lead Optimization Requiring Clean Selectivity Profiles

Based on the direct head-to-head off-target profiling data, the 6,8-difluorochroman scaffold provides a unique advantage in developing P2Y6 receptor antagonists with minimal off-target activity [1]. Researchers building on analogue 27 (hP2Y6R IC50 = 2.99 µM; mouse P2Y6R IC50 = 17.8 µM; 0/45 off-target hits) can use the 6,8-difluoro-chroman-4-ylamine intermediate to explore 4-position modifications that retain or improve potency while preserving the clean selectivity profile [1]. This contrasts with the 6-fluoro or 6-chloro analogues, which exhibited residual off-target binding [1].

Key Building Block for CCR1 Antagonist Synthesis in Autoimmune Disease Programs

The (S)-6,8-difluorochroman-4-amine enantiomer is explicitly claimed as a reagent in the preparation of proline urea CCR1 antagonists for autoimmune disease and inflammation [2]. The AU2007275415A1 patent demonstrates that the 6,8-difluoro substitution pattern is integral to the pharmacophore, and substitution with unsubstituted or mono-fluorinated chroman-4-amines would be expected to reduce CCR1 binding affinity based on established SAR trends for this chemokine receptor target class [2].

Intermediate for JAK3 Kinase Inhibitors with Immunosuppressant Applications

6,8-Difluorochroman-4-amine is used as a reactant in the synthesis of purines and imidazopyridines designed as JAK3 kinase inhibitors . The specific 6,8-difluoro substitution pattern modulates the electron density of the chroman ring, which is critical for achieving the desired kinase selectivity profile. The hydrochloride salt form is preferred for coupling reactions under anhydrous conditions, as it provides the amine in a stable, non-hygroscopic form that can be easily neutralized in situ .

Fragment-Based Drug Discovery Leveraging Enhanced H-Bond Acceptor Capacity

The 4 hydrogen bond acceptor sites present in 6,8-difluorochroman-4-amine (versus 1 in the parent chroman-4-amine) make this compound a valuable fragment for structure-based drug design [3]. The fluorine atoms serve as weak H-bond acceptors that can engage in orthogonal multipolar interactions with protein backbone amides and side-chain residues, as documented in fluorinated fragment libraries [3]. The moderate molecular weight (185.17 Da free base) and low lipophilicity (XLogP3 = 1.1) place this fragment within favorable drug-like property space for fragment growth strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Difluoro-chroman-4-ylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.